molecular formula C6H11ClN2 B11833070 1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

Cat. No.: B11833070
M. Wt: 146.62 g/mol
InChI Key: AKZCSRHKJOJDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying DNA and proteins . This activity is mediated through the formation of covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

(5-chloro-3-azabicyclo[3.1.0]hexan-1-yl)methanamine

InChI

InChI=1S/C6H11ClN2/c7-6-1-5(6,2-8)3-9-4-6/h9H,1-4,8H2

InChI Key

AKZCSRHKJOJDRR-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(CNC2)Cl)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.